Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate
CAS No.: 675602-81-0
Cat. No.: VC3838473
Molecular Formula: C22H27ClN2O2
Molecular Weight: 386.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 675602-81-0 |
|---|---|
| Molecular Formula | C22H27ClN2O2 |
| Molecular Weight | 386.9 g/mol |
| IUPAC Name | benzyl N-[1-(3-chlorophenyl)-3-pyrrolidin-1-ylpropyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C22H27ClN2O2/c1-24(22(26)27-17-18-8-3-2-4-9-18)21(12-15-25-13-5-6-14-25)19-10-7-11-20(23)16-19/h2-4,7-11,16,21H,5-6,12-15,17H2,1H3 |
| Standard InChI Key | KXZRQSGJMOGMSI-UHFFFAOYSA-N |
| SMILES | CN(C(CCN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | CN(C(CCN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3 |
Introduction
Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate is a synthetic organic compound belonging to the carbamate class. It features a complex structure with a benzyl group, a chlorophenyl group, a pyrrolidinyl group, and a methylcarbamate moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Synthesis Methods
The synthesis of Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate typically involves multiple steps:
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Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzyl chloride with pyrrolidine to form 1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propane.
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Carbamoylation: The intermediate is then reacted with methyl isocyanate under controlled conditions to form the final product.
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Purification: Techniques such as recrystallization or chromatography are employed to purify the compound.
Potential Biological Activities
Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its mechanism of action involves interaction with specific molecular targets in biological systems, modulating enzyme or receptor activity and influencing signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate | Contains a methyl group in the carbamate moiety | Potential antimicrobial and anti-inflammatory properties |
| Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)carbamate | Lacks the methyl group in the carbamate moiety | Similar potential biological activities, but less studied |
| Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(ethyl)carbamate | Contains an ethyl group instead of a methyl group in the carbamate moiety | May exhibit different biological activity due to the ethyl group |
Research Applications
This compound is used as a reagent or intermediate in organic synthesis and is investigated for its potential use in drug development, particularly in designing novel therapeutic agents. It is also utilized in the production of specialty chemicals and materials.
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